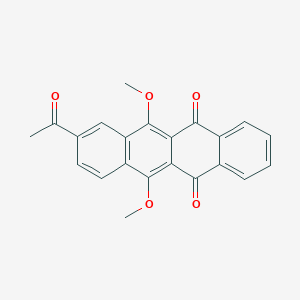
8-Acetyl-6,11-dimethoxytetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 8-Acetyl-6,11-dimethoxytetracene-5,12-dione typically involves multiple steps, including the formation of the tetracene backbone and subsequent functionalization. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Análisis De Reacciones Químicas
8-Acetyl-6,11-dimethoxytetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Acetyl-6,11-dimethoxytetracene-5,12-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical reactions.
Mecanismo De Acción
The mechanism by which 8-Acetyl-6,11-dimethoxytetracene-5,12-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving electron transfer processes and interactions with cellular components . Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
8-Acetyl-6,11-dimethoxytetracene-5,12-dione can be compared with other polycyclic aromatic hydrocarbons, such as:
Tetracene: A simpler polycyclic aromatic hydrocarbon with fewer functional groups.
Pentacene: A larger polycyclic aromatic hydrocarbon with additional rings.
6,11-Dimethoxytetracene: A similar compound lacking the acetyl group at the 8-position.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
85886-09-5 |
|---|---|
Fórmula molecular |
C22H16O5 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
8-acetyl-6,11-dimethoxytetracene-5,12-dione |
InChI |
InChI=1S/C22H16O5/c1-11(23)12-8-9-15-16(10-12)22(27-3)18-17(21(15)26-2)19(24)13-6-4-5-7-14(13)20(18)25/h4-10H,1-3H3 |
Clave InChI |
MSUOCUBOVAVPFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C(=C3C(=C2OC)C(=O)C4=CC=CC=C4C3=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


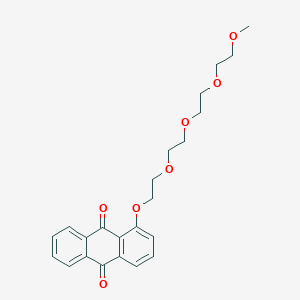
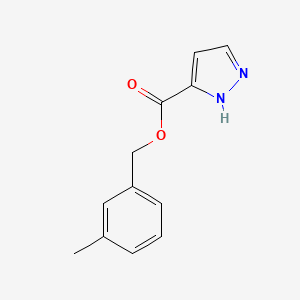
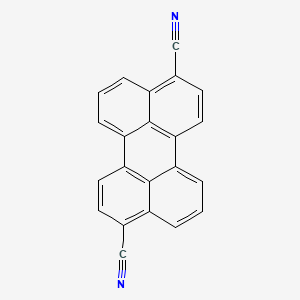

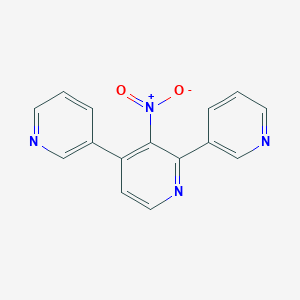

![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
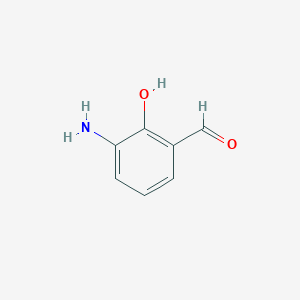
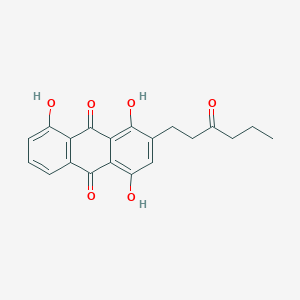

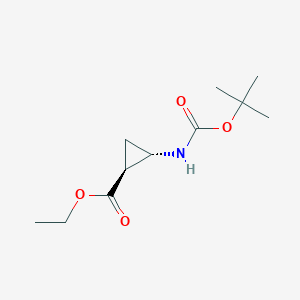
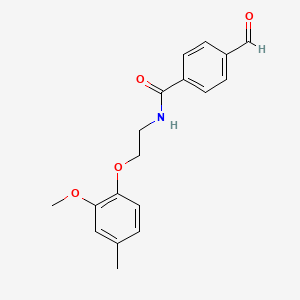
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
